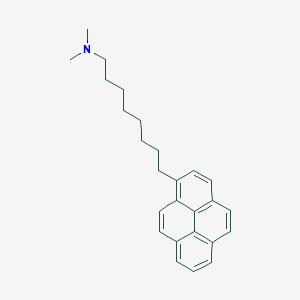
N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine is a chemical compound that belongs to the class of amines It features a pyrene moiety attached to an octyl chain, which is further substituted with a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine typically involves the following steps:
Formation of the Octyl Chain: The octyl chain can be synthesized through standard organic synthesis techniques, such as the alkylation of an appropriate starting material.
Attachment of the Pyrene Moiety: The pyrene group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyrene derivative and the octyl chain.
Introduction of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new functional groups to the molecule.
Applications De Recherche Scientifique
N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrene moiety can engage in π-π stacking interactions. These interactions enable the compound to bind to specific targets and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1-octylamine: Lacks the pyrene moiety, making it less suitable for applications requiring fluorescence.
8-(Pyren-1-yl)octan-1-amine: Lacks the dimethylamino group, affecting its binding properties and reactivity.
Uniqueness
N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine is unique due to the combination of the pyrene moiety and the dimethylamino group, which imparts both fluorescence and specific binding capabilities. This makes it particularly valuable in applications where both properties are required.
Propriétés
Numéro CAS |
105501-81-3 |
|---|---|
Formule moléculaire |
C26H31N |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
N,N-dimethyl-8-pyren-1-yloctan-1-amine |
InChI |
InChI=1S/C26H31N/c1-27(2)19-8-6-4-3-5-7-10-20-13-14-23-16-15-21-11-9-12-22-17-18-24(20)26(23)25(21)22/h9,11-18H,3-8,10,19H2,1-2H3 |
Clé InChI |
RKCGVMKRRVKFDJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


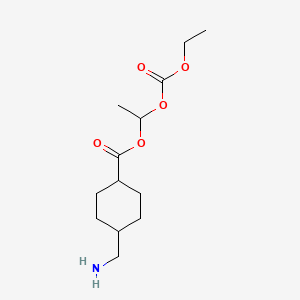
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)
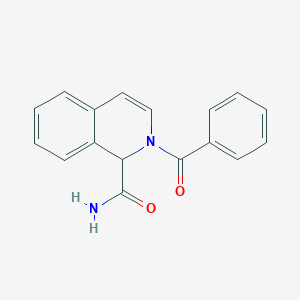
![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
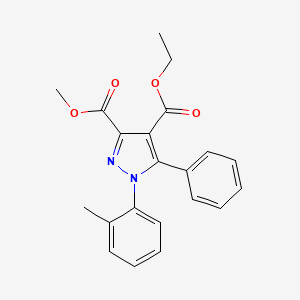
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
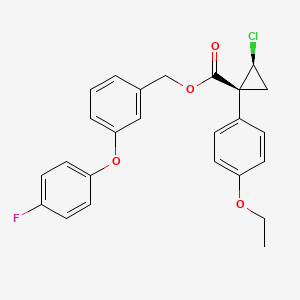
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
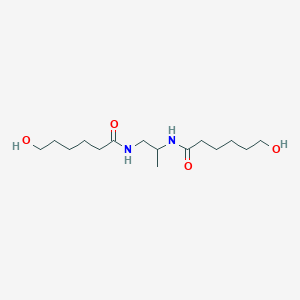
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
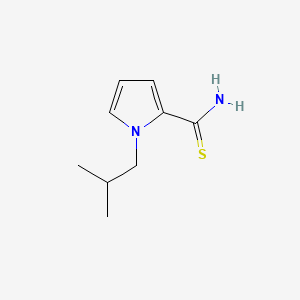
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)

